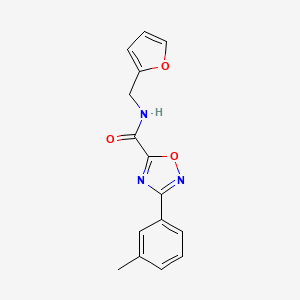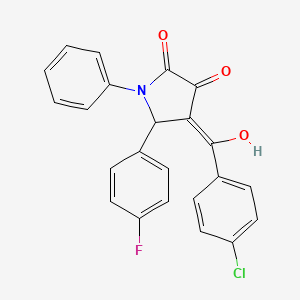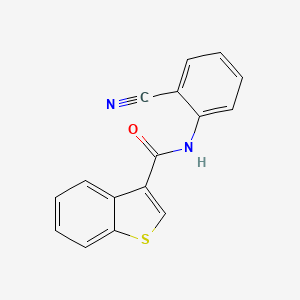
N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide: is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring system substituted with a cyanophenyl group and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide typically involves the reaction of 2-cyanobenzylamine with benzothiophene-3-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions:
Oxidation: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide can undergo oxidation reactions, particularly at the benzothiophene ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), targeting the carboxamide group.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring, facilitated by reagents like bromine (Br₂) or chlorinating agents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Br₂ in acetic acid or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Halogenated benzothiophene derivatives.
科学研究应用
Chemistry: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with specific electronic properties .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents due to its ability to interact with specific biological targets .
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Its unique structure allows it to bind to specific enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, depending on the target .
相似化合物的比较
- N-(2-cyanophenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide
- N-(2-cyanophenyl)-1,2,3-benzotriazole-4-carboxamide
- N-(2-cyanophenyl)-1,3-benzoxazole-5-carboxamide
Uniqueness: N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds that may have different heterocyclic cores.
属性
IUPAC Name |
N-(2-cyanophenyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c17-9-11-5-1-3-7-14(11)18-16(19)13-10-20-15-8-4-2-6-12(13)15/h1-8,10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNOQMRAMAQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5325825.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5325833.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5325841.png)
![11-(2,4-Dichlorophenyl)-4-(methoxymethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5325851.png)
![(E)-3-[(4-CHLOROPHENETHYL)AMINO]-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B5325856.png)
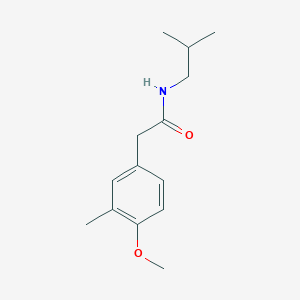
![4-benzoyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5325876.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5325883.png)
![7-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5325889.png)
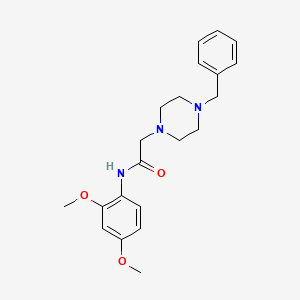
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
